

Centbucridine LD50 and animal toxicity studies

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Centbucridine

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Quantitative Toxicity Profile

The table below summarizes the key toxicological and pharmacological data for **Centbucridine** from animal studies.

Parameter	Centbucridine Findings	Comparative Data (Lidocaine/Lignocaine)	Test System
Acute Toxicity (LD₅₀)	Lower LD ₅₀ (more potent) [1]	LD ₅₀ 4x higher than Centbucridine (less potent) [1]	Mice, Rats, Monkeys [1]
Genotoxicity	Negative for chromosome aberrations, sister chromatid exchanges, and DNA-strand breaks [2]	Information not available in search results	Mouse bone marrow and liver cells [2]
Neurotoxicity	No potential for neurotoxicity identified [3]	Information not available in search results	Animal models (study not detailed) [3]
Local Irritation	No local irritation on infiltration [1]	Information not available in search results	Animals (study not detailed) [1]

Parameter	Centbucridine Findings	Comparative Data (Lidocaine/Lignocaine)	Test System
Anesthetic Potency	5-8 times more active than Lidocaine [1]	Base value for comparison [1]	Animal experiments [1]
Effective Concentration	0.2-0.5% for infiltration/nerve block [1]	1-2% for infiltration/nerve block [1]	Clinical and experimental studies [1]

Experimental Protocols and Methodologies

The following details the methodologies used in the key animal studies cited in the search results.

Acute Toxicity and Lethal Dose (LD₅₀) Studies

- **Objective:** To determine the median lethal dose (LD₅₀) and compare the systemic toxicity of **Centbucridine** with Lidocaine.
- **Methodology:** Graded doses of **Centbucridine** were administered to mice, rats, and monkeys. The route of administration varied: it was given intraperitoneally to mice and subcutaneously to rats and monkeys. The LD₅₀ was calculated and compared directly with that of Lidocaine [1].
- **Key Outcome:** The LD₅₀ of **Centbucridine** was found to be one-fourth that of Lidocaine, meaning **Centbucridine** was more potent and had a lower lethal dose in animal models [1].

In Vivo Genotoxicity Assays

- **Objective:** To evaluate the potential of **Centbucridine** to cause damage to genetic material.
- **Methodology:** The study employed a single acute exposure in mice and assessed three different endpoints [2]:
 - **Chromosome Aberrations (CA) & Sister Chromatid Exchange (SCE):** Analyzed in bone marrow cells to detect structural damage to chromosomes and exchanges of DNA between sister chromatids [2].
 - **DNA-strand breaks (SB):** Measured in liver cells to assess direct damage to DNA [2].
 - **Mitotic Indices (MI):** Monitored to evaluate potential effects on cell division [2].
- **Key Outcome:** No significant differences were observed in CA, SCE, or SB studies compared to controls. An increase in MI was noted only at the lowest dose, with no significant differences at higher

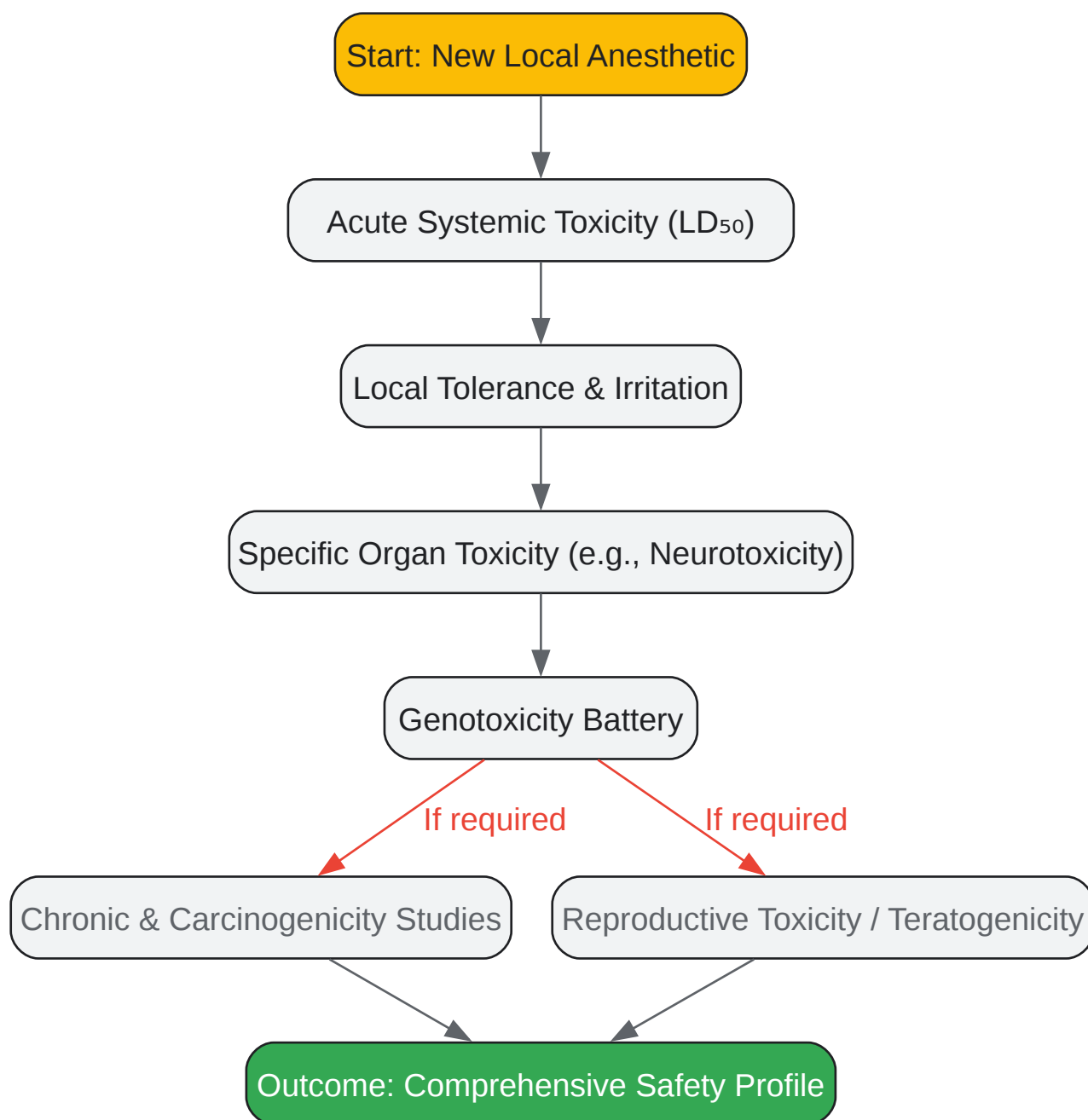
doses. The trend tests for a linear dose response were negative, leading to the conclusion that **Centbucriidine** was not genotoxic in the mouse model [2].

Neurotoxicity and Local Irritation Studies

- **Objective:** To assess potential damage to nerve tissues and local irritating effects upon injection.
- **Methodology:** While the full experimental details are not provided in the available excerpts, one study explicitly mentions the "experimental evaluation of potential neurotoxicity" of **Centbucriidine** in animals [3]. Another source states that the drug was assessed for local irritation following infiltration [1].
- **Key Outcome:** **Centbucriidine** was found to have no potential for neurotoxicity and did not cause local irritation upon infiltration in animals [1] [3].

Animal Toxicity Testing Workflow

The diagram below illustrates the logical sequence of key tests in the non-clinical safety assessment of a local anesthetic like **Centbucriidine**.



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Figure 1: A generalized workflow for the key toxicity tests in the non-clinical safety assessment of a local anesthetic. Boxes in gray represent tests not covered in the provided search results for **Centbucridine**.

Key Implications for Drug Development

The animal data suggests that **Centbucridine** presented a promising toxicological profile during its early development:

- **Favorable Potency-Toxicity Index:** The fact that **Centbucridine** was both more potent and had a lower LD₅₀ than Lidocaine suggests a potentially wider safety margin, a critical consideration for drug development [1].
- **Low Genotoxic Risk:** The negative results across multiple standard genotoxicity endpoints indicate a low risk of causing genetic damage, which is a fundamental requirement for any new drug candidate [2].
- **Advantageous Physiochemical Property:** Its inherent vasoconstrictor property, mentioned in several sources, is a significant clinical advantage. This eliminates the need for adding vasoconstrictors like adrenaline, which are otherwise required with Lidocaine to prolong the anesthetic effect and reduce systemic absorption, but can cause cardiovascular side effects in susceptible patients [4] [5].

Important Limitations and Knowledge Gaps

When interpreting this data, you should be aware of the following constraints:

- **Temporal Gap:** The core research on **Centbucridine**'s basic toxicology is several decades old. Current regulatory standards for drug safety testing have evolved significantly, and a modern assessment would require a more extensive battery of tests.
- **Incomplete Data:** The available search results provide a high-level summary of findings but lack exhaustive methodological details (e.g., exact doses, full study durations, complete histopathological data) that would be necessary for a full re-evaluation.
- **Absence of Key Studies:** The provided literature does not detail **chronic toxicity** or **carcinogenicity studies**, which are vital for assessing long-term use risks. One search result does mention that teratogenic and chronic toxicity studies were conducted [4], but the data and methodologies are not summarized here.

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